1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole ring, an aminobutanoyl group, and an oxalic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring, followed by the introduction of the aminobutanoyl group through amide bond formation. The final step involves the addition of oxalic acid to form the desired compound. Reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts, such as engineered strains of Saccharomyces cerevisiae, to facilitate the biosynthesis of intermediate compounds like (S)-2-aminobutyric acid and (S)-2-aminobutanol . These intermediates can then be chemically modified to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminobutanoyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or primary amines. Reaction conditions typically involve controlled temperatures and pH levels to optimize reaction rates and yields .
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as substituted indoles, reduced amides, and oxidized carboxamides .
Scientific Research Applications
1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-[(2R)-2-aminobutanoyl]-N-(3-chlorobenzyl)-L-prolinamide: This compound shares a similar aminobutanoyl group but differs in its prolinamide structure.
1-[(2R)-2-aminobutanoyl]-N-(4-carbamimidoylbenzyl)-L-prolinamide: Another similar compound with a different benzyl substitution.
Uniqueness
1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide is unique due to its specific combination of an indole ring, aminobutanoyl group, and oxalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H27N3O6 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid |
InChI |
InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6) |
InChI Key |
KKMJFDVOXSGHBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.